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Compound of Interest

Compound Name: 4-Fluoropyridine hydrochloride

Cat. No.: B1326288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 4-
Fluoropyridine hydrochloride against two common alternatives, Pyridine hydrochloride and

4-Chloropyridine hydrochloride. The information presented herein is intended to aid in the

identification, characterization, and quality control of these compounds in a research and

development setting.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 4-Fluoropyridine
hydrochloride and its analogues. This data has been compiled from various spectral

databases and literature sources.

¹H NMR Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating

the structure of organic molecules by providing information about the chemical environment of

hydrogen atoms.
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Compound Chemical Shift (ppm) and Multiplicity

4-Fluoropyridine hydrochloride

Data not publicly available. Expected to show

two sets of signals in the aromatic region, with

splitting patterns influenced by both H-H and H-

F coupling.

Pyridine hydrochloride ~8.8 (d), ~8.5 (t), ~8.0 (t)

4-Chloropyridine hydrochloride ~8.5 (d), ~7.6 (d)[1]

¹³C NMR Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon framework of a molecule.

Compound Chemical Shift (ppm)

4-Fluoropyridine hydrochloride

Data not publicly available. The carbon attached

to the fluorine atom is expected to show a large

C-F coupling constant.

4-Fluoropyridine (Free Base)
~165 (d, J=240 Hz), ~140 (d, J=17 Hz), ~110 (d,

J=4 Hz)

Pyridine hydrochloride ~150, ~143, ~127

4-Chloropyridine hydrochloride ~151, ~142, ~128

FT-IR Data
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a

molecule based on the absorption of infrared radiation.
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Compound Key IR Absorptions (cm⁻¹)

4-Fluoropyridine hydrochloride

Data not publicly available. Expected to show

characteristic peaks for C-H stretching, C=C

and C=N stretching in the aromatic ring, and a

C-F stretching band.

Pyridine hydrochloride
~3000-2800 (N-H stretch), ~1600-1400

(aromatic C=C and C=N stretch)[2][3][4]

4-Chloropyridine hydrochloride

~3100-3000 (aromatic C-H stretch), ~1630

(C=C stretch), ~1580 (C=N stretch), ~820 (C-Cl

stretch)[1]

Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition.

Compound Method [M+H]⁺ (m/z)

4-Fluoropyridine hydrochloride ESI Expected at 98.03

4-Fluoropyridine (Free Base) GC-MS 97.03[5]

Pyridine hydrochloride ESI 80.05

4-Chloropyridine hydrochloride ESI 114.01

Experimental Protocols
Standardized experimental protocols are crucial for obtaining high-quality and reproducible

spectroscopic data.

NMR Spectroscopy of Organic Salts
Sample Preparation:

Weigh 5-10 mg of the hydrochloride salt.
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Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or

Methanol-d₄). The choice of solvent is critical as acidic protons may exchange with

deuterium in protic solvents.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Reference: The residual solvent peak is used for chemical shift calibration.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:[6][7][8][9][10]

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at

least 2 hours and cool in a desiccator.

In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.

Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample

until a homogeneous mixture is obtained.
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Place a small amount of the mixture into a pellet die and press under high pressure (typically

8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

Spectrometer: A standard FT-IR spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Background: A spectrum of a pure KBr pellet should be acquired as a background.

Electrospray Ionization Mass Spectrometry (ESI-MS) of
Small Molecules
Sample Preparation:[11][12][13]

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or

water) at a concentration of approximately 1 mg/mL.

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote

protonation for positive ion mode analysis.

Data Acquisition:

Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

Ionization Mode: Positive ion mode is typically used for pyridine derivatives to observe the

protonated molecule [M+H]⁺.

Infusion: The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min.
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Mass Range: Scan a mass range appropriate for the expected molecular weight of the

analyte.

Data Interpretation Workflow & Structural
Visualization
The following diagrams illustrate the logical workflow for spectroscopic data interpretation and

the chemical structure of 4-Fluoropyridine hydrochloride with its key atoms.
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Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of 4-Fluoropyridine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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